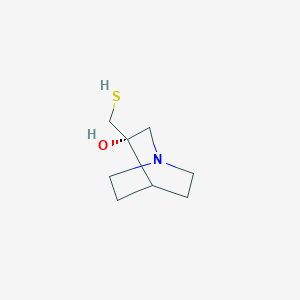

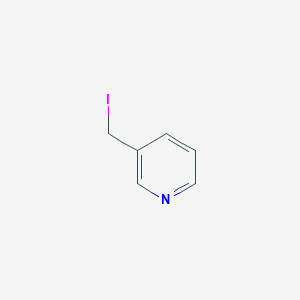

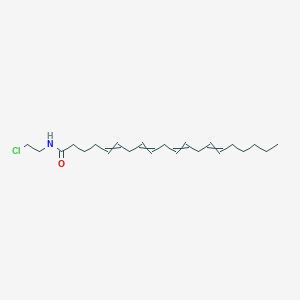

![molecular formula C19H12N2O3 B123806 5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde CAS No. 549548-28-9](/img/structure/B123806.png)

5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde

Overview

Description

5,11-Dihydroindolo[3,2-b]carbazole derivatives are a class of compounds that have garnered interest due to their diverse range of applications, particularly in the field of organic electronics. These compounds are characterized by their polycyclic structure, which includes the indolo[3,2-b]carbazole moiety, a fused system that combines indole and carbazole rings.

Synthesis Analysis

The synthesis of 5,11-dihydroindolo[3,2-b]carbazole derivatives has been approached through various methods. A general two-step method has been developed for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles using hydroiodic acid as a catalyst for the condensation of indole and aromatic aldehydes, followed by oxidation with iodine . Another approach involves a one-pot synthesis that includes condensation, isomerization, and intramolecular cyclization to yield 6-monosubstituted derivatives . Additionally, a modified method based on HBr catalyzed condensation followed by iodine-mediated aromatization has been used to synthesize 5,11-dialkyl-6,12-di(hetero)aryl derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 5,11-dihydroindolo[3,2-b]carbazole core. Modifications to this core structure have been achieved through various synthetic strategies, leading to the introduction of different substituents at specific positions on the ring system. For instance, acylation reactions have been employed to introduce acetyl groups at the C2 and C8 positions , while palladium-catalyzed intramolecular C–H arylation has been used to create fused nine-ring systems .

Chemical Reactions Analysis

The chemical reactivity of 5,11-dihydroindolo[3,2-b]carbazole derivatives allows for further functionalization. For example, the acylation of 5,11-dihydroindolo[3,2-b]carbazoles can lead to the formation of 2,8-diacetyl derivatives, which upon oxidation yield 2,8-diglyoxals. These diglyoxals can then react with aromatic o-diamines to produce new indolo[3,2-b]carbazoles with quinoxalinyl fragments . Other reactions include the Vilsmeier–Haack formylation and the Fiesselmann thiophene synthesis to introduce thiophene units .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure and the substituents present. The optical properties of quinoxaline-containing indolo[3,2-b]carbazoles have been measured, indicating potential applications in optoelectronic devices . The basic photophysical and electrochemical properties, as well as thermal stability, have been determined for fused indolo[3,2-b]carbazole derivatives, which are important parameters for their use in electronic materials .

Scientific Research Applications

Synthesis and Ligand Properties

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxaldehyde has been extensively studied for its synthesis and ligand properties. A notable synthesis involves the creation of symmetrically and unsymmetrically 6,12-disubstituted derivatives, including 5,11-dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde. This compound has been identified as an extremely efficient ligand for the TCDD (Ah) receptor, highlighting its potential in biochemical applications (Tholander & Bergman, 1999).

Organic Light-Emitting Devices (OLEDs)

In the realm of organic electronics, derivatives of 5,11-dihydroindolo[3,2-b]carbazole have been synthesized for use as hole-transport layers in organic light-emitting devices (OLEDs). These molecules possess high glass transition temperatures, form uniform thin films upon evaporation, and have ideal ionization potentials matched to indium–tin oxide (ITO) anodes. Their incorporation in OLEDs has shown promising results, including low threshold voltages and excellent current–voltage characteristics (Hu et al., 2000).

Metal–Organic Coordination Polymers

Research has been conducted on metal–organic coordination polymers using 5,11-dihydroindolo[3,2-b]carbazole-based ligands. One study synthesized a bidentate ligand bearing two carboxylic groups from 5,11-dihydroindolo[3,2-b]carbazole, which was then used to construct metal–organic coordination polymers with zinc. These compounds displayed interesting structural features and blue fluorescence, which could have implications in materials science and photophysics (Khan et al., 2018).

Photophysical and Electrochemical Properties

Further studies have explored the photophysical and electrochemical properties of novel indolo[3,2-b]carbazole derivatives, particularly those substituted with thiophene. The research demonstrates the potential for modifications of these compounds, leading to new insights into their optical and redox properties. This opens up possibilities for their use in optoelectronics and other applications where such properties are crucial (Irgashev et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3/c22-8-13-17-10-2-1-3-16(24)19(10)21-15(17)7-12-11-6-9(23)4-5-14(11)20-18(12)13/h1-8,20-21,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEGFSNSOSMIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC3=C2C(=C4C(=C3)C5=C(N4)C=CC(=C5)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461414 | |

| Record name | AGN-PC-0063M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |

CAS RN |

549548-28-9 | |

| Record name | 5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549548-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0063M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

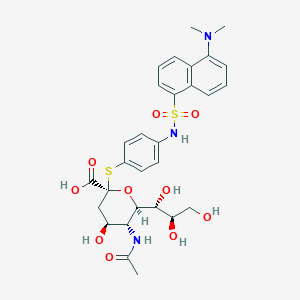

![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)

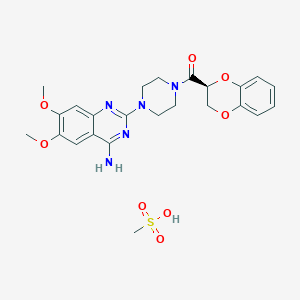

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)

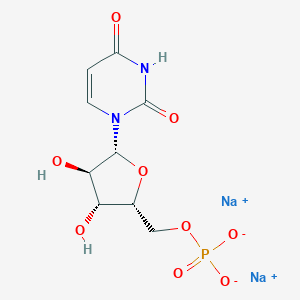

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)

![cis-1-Oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester](/img/structure/B123754.png)

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B123755.png)